molecular formula C10H16N4O2 B1390989 [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid CAS No. 1189749-68-5

[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid

Cat. No.: B1390989
CAS No.: 1189749-68-5
M. Wt: 224.26 g/mol
InChI Key: ANSFBWSCPNYMFA-UHFFFAOYSA-N
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Description

[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid: is a chemical compound with the molecular formula C10H16N4O2. It is characterized by the presence of a tetrazole ring attached to a cyclohexyl group via a methylene bridge, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness:

Properties

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c15-9(16)6-10(4-2-1-3-5-10)7-14-8-11-12-13-14/h8H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFBWSCPNYMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-68-5
Record name 2-[1-(1H-1,2,3,4-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Reactant of Route 2
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Reactant of Route 3
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Reactant of Route 4
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Reactant of Route 5
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Reactant of Route 6
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid

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